![molecular formula C18H29NO3 B5378328 ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate (EMBF) is a synthetic compound used in scientific research. It is a piperidine derivative that has been shown to have potential pharmacological properties. EMBF has been studied for its potential use in treating various medical conditions, including pain, inflammation, and cancer.
Mechanism of Action
The mechanism of action of ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate works by interacting with various receptors in the body, including the opioid receptors and the cannabinoid receptors. ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain regulation.
Biochemical and Physiological Effects
ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has also been shown to reduce pain by activating the mu-opioid receptor. Additionally, ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, which may make it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
Ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate is also stable and can be stored for long periods of time. However, ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has some limitations for lab experiments. It is a relatively new compound, which means that there is limited information available on its toxicity and potential side effects. Additionally, ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate is not widely available, which may make it difficult for researchers to obtain.
Future Directions
There are several potential future directions for research on ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate. One area of research could be to further investigate its potential anti-inflammatory properties and its mechanism of action. Another area of research could be to investigate its potential use as an analgesic in humans. Additionally, further research could be conducted on its potential anti-cancer properties and its safety profile. Overall, ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has the potential to be a valuable compound for scientific research, and further investigation is warranted.
Conclusion
In conclusion, ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate is a synthetic compound that has potential pharmacological properties. It has been studied for its potential use in treating various medical conditions, including pain, inflammation, and cancer. ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also limitations to its use, including limited information on its toxicity and potential side effects. Future research on ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate could lead to the development of new treatments for various medical conditions.
Synthesis Methods
Ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate can be synthesized using a multi-step procedure. The first step involves the reaction of 4-piperidone with 3-methyl-3-(5-methyl-2-furyl)butanal in the presence of sodium borohydride. The resulting product is then treated with ethyl chloroformate to yield ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate. The overall synthesis method is complex and requires careful attention to detail to ensure a high yield of pure ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate.
Scientific Research Applications
Ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has been studied for its potential therapeutic uses. One study found that ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study found that ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has analgesic properties and can reduce pain in animal models. ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 1-[3-methyl-3-(5-methylfuran-2-yl)butyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-5-21-17(20)15-8-11-19(12-9-15)13-10-18(3,4)16-7-6-14(2)22-16/h6-7,15H,5,8-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTHIOSXRDMGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(C)(C)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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